Sairga
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Overview
Description
Sairga is a derivative of the bacteriophage phi3T, specifically designed to identify the bacterial cytosolic protein phAimR. This identification promotes the lysogeny process within the bacterial cell. The molecular formula of this compound is C23H43N9O8, and it has a molecular weight of 573.64 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sairga involves the derivation from bacteriophage phi3T. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is produced in bulk quantities, with specific attention to maintaining the correct molecular structure and activity. The production process involves multiple stages of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Sairga undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Sairga has a wide range of scientific research applications, including:
Biology: Employed in biological research to understand its interaction with bacterial proteins and its role in promoting lysogeny.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: Utilized in industrial processes that require specific chemical properties of this compound.
Mechanism of Action
Sairga exerts its effects by specifically identifying and binding to the bacterial cytosolic protein phAimR. This binding initiates the lysogeny process, where the bacteriophage integrates its genetic material into the host bacterial genome. The molecular targets involved in this process include the phAimR protein and other associated pathways within the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sairga include other derivatives of bacteriophages that target specific bacterial proteins. Some examples are:
Phi3T derivatives: Other compounds derived from the bacteriophage phi3T with similar targeting mechanisms.
Phage-derived compounds: Various compounds derived from different bacteriophages that target bacterial proteins.
Uniqueness of this compound
What sets this compound apart from similar compounds is its specific ability to identify and bind to the phAimR protein within the bacterial cytosol. This unique targeting mechanism makes this compound a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
The compound SAIRGA is a peptide derived from the phage phi3T, which plays a crucial role in the regulation of the lysis-lysogeny decision in bacterial hosts. This peptide is part of a sophisticated communication system among bacteriophages that influences their life cycle decisions, particularly whether to enter a lytic (viral replication and cell lysis) or lysogenic (integration into the host genome) phase.
This compound functions by binding to its cognate receptor, phAimR , located in the bacterial cytosol. This binding induces conformational changes in phAimR, leading to a switch towards lysogeny. Specifically, studies have shown that when this compound is present at concentrations around 500 nM, it significantly increases the rate of lysogeny in bacteria infected by phi3T. In experiments, 48% of bacteria were lysogenized after 60 minutes of infection in the presence of this compound, compared to only 18% without it .
Key Findings
- Concentration-Dependent Effects : The effects of this compound on bacterial cultures are concentration-dependent. Higher concentrations lead to increased lysogeny and reduced lytic activity .
- Specificity : The biological activity of this compound is specific; shorter variants of the peptide do not replicate its effects, indicating that the full sequence is necessary for its function .
- Binding Affinity : The binding affinity between this compound and phAimR has been quantified with an effective concentration (EC50) of approximately 138 nM, demonstrating a strong interaction crucial for its biological activity .
Table 1: Summary of Experimental Results
Experiment | Peptide Concentration (nM) | Lysogeny Rate (%) | Control Lysogeny Rate (%) |
---|---|---|---|
Experiment 1 | 0 | 18 ± 3.3 | 18 ± 3.3 |
Experiment 2 | 500 | 48 ± 7.9 | 18 ± 3.3 |
Case Study: Impact on Wastewater Microbial Communities
Research indicates that phages like phi3T, through peptides such as this compound, can modulate microbial communities in wastewater treatment systems. The communication via this compound allows phages to adapt their life cycles based on environmental conditions, potentially enhancing bioremediation processes by promoting lysogeny under specific circumstances .
Case Study: Quorum Sensing Interactions
In environments with high bacterial density, quorum-sensing mechanisms can influence phage behavior. Studies have shown that when bacterial populations reach critical thresholds, the production of signaling molecules can trigger prophage induction or lysogenic conversion mediated by peptides like this compound .
Properties
Molecular Formula |
C23H43N9O8 |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
CHVRGAAYNPBRKC-ADLLZNHASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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